ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a synthetic organic compound with the molecular formula C18H22N4O3 and a molecular weight of 342.4 g/mol This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, a methylamino group, and a pyridinyl group attached to a benzamido moiety
Preparation Methods
The synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate can be achieved through a one-pot reaction . This method involves the condensation of 3-amino-4-(methylamino)benzoic acid with pyridine-2-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions typically include heating the reaction mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.
Scientific Research Applications
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications, including:
Pharmacological Research: It is used as a reference standard in pharmacological studies to investigate its potential therapeutic effects and interactions with biological targets.
Synthetic Precursor: The compound serves as a synthetic precursor in the preparation of more complex molecules used in medicinal chemistry and drug development.
Intermediates and Fine Chemicals: It is utilized in the synthesis of intermediates and fine chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation and require further research to elucidate .
Comparison with Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine-based structure and are known for their versatile chemical properties and applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridine derivatives: These derivatives are also structurally related and exhibit unique optical and biological properties, making them useful in various research areas.
Properties
IUPAC Name |
ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPATNZTKBOKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475140 | |
Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212322-56-0 | |
Record name | N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212322-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAD4CR2WM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of dabigatran etexilate?
A1: this compound is a crucial intermediate in the improved synthesis of dabigatran etexilate. [] This new synthetic route offers a more economical and environmentally friendly approach compared to the original process. []
Q2: How is the structure of this compound characterized?
A2: The structure of this compound has been elucidated using spectroscopic techniques. [, ] Mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy have been employed to confirm the identity and purity of the compound. []
Q3: What are the key structural features of this compound revealed by crystallographic studies?
A3: Single-crystal X-ray diffraction analysis of this compound provides insights into its solid-state conformation. [] The benzene ring and the pyridine ring within the molecule are not coplanar but are twisted with respect to each other. [] Furthermore, the crystal structure reveals intermolecular interactions, including N—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice. []
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